molecular formula C13H13N3O4S B12345112 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate

3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate

Cat. No.: B12345112
M. Wt: 307.33 g/mol
InChI Key: YOSIJNBQKPEPKG-UHFFFAOYSA-N
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Description

3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate typically involves the reaction of 2-amino-4-arylthiazoles with chloroacetyl chloride, followed by treatment with potassium thiocyanate. The reaction conditions often require dry benzene as a solvent and cooling to 0-5°C during the addition of chloroacetyl chloride . The resulting intermediate is then treated with potassium thiocyanate in refluxing acetone to afford the desired thiazolidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring or the thiazolidine moiety .

Scientific Research Applications

3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to counteract the antagonizing effect of secreted frizzled related protein-1 (sFRP-1) against Wnt-3/frizzled interaction, thereby restoring cellular response to Wnt-3 stimulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(2-Imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]phenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a compound of significant interest .

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

[3-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate

InChI

InChI=1S/C13H13N3O4S/c1-7(17)20-9-4-2-3-8(5-9)15-11(18)6-10-12(19)16-13(14)21-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)

InChI Key

YOSIJNBQKPEPKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)NC(=N)S2

Origin of Product

United States

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